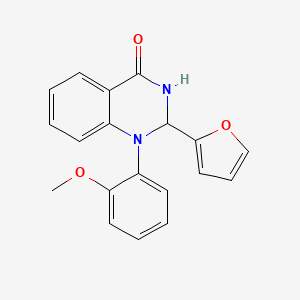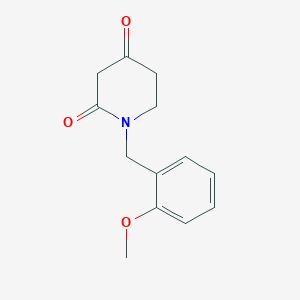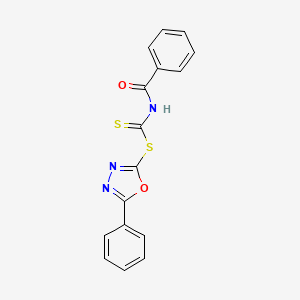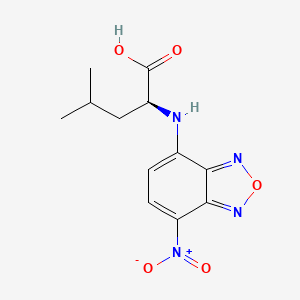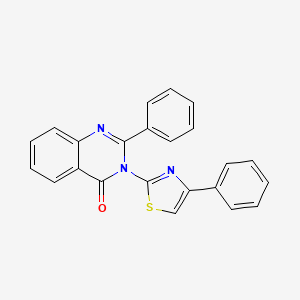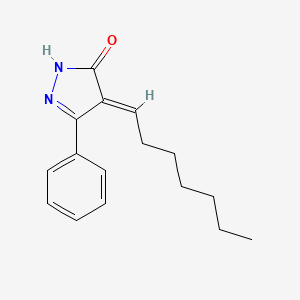
4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a heptylidene group at the 4-position and a phenyl group at the 3-position. Pyrazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate aldehydes or ketones with hydrazines, followed by cyclization. One common method includes:
Condensation Reaction: An aldehyde (such as benzaldehyde) reacts with heptanal in the presence of a base to form the corresponding heptylidene intermediate.
Cyclization: The intermediate then reacts with phenylhydrazine under acidic or basic conditions to form the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has potential applications in drug discovery and development. Pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic properties, making them candidates for pharmaceutical research.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for developing new medications targeting various diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for applications in coatings, plastics, and other materials science fields.
作用机制
The mechanism of action of 4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological response.
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its analgesic and anti-inflammatory properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Uniqueness
4-Heptylidene-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific heptylidene substitution, which may confer distinct chemical and biological properties compared to other pyrazolones. This uniqueness can be leveraged in designing new compounds with tailored activities for specific applications.
属性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC 名称 |
(4E)-4-heptylidene-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C16H20N2O/c1-2-3-4-5-9-12-14-15(17-18-16(14)19)13-10-7-6-8-11-13/h6-8,10-12H,2-5,9H2,1H3,(H,18,19)/b14-12+ |
InChI 键 |
APAANMAWGGRZOF-WYMLVPIESA-N |
手性 SMILES |
CCCCCC/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |
规范 SMILES |
CCCCCCC=C1C(=NNC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


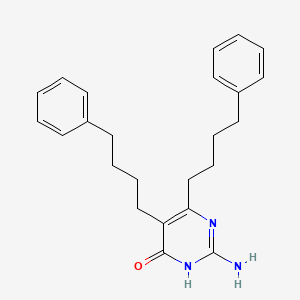
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
![2-[2-[6-[(2-Chlorophenyl)methylsulfanyl]purin-9-yl]ethyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B12905017.png)

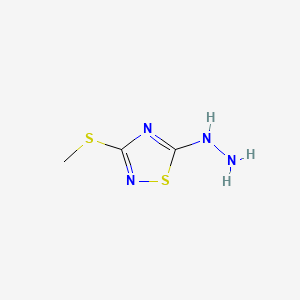
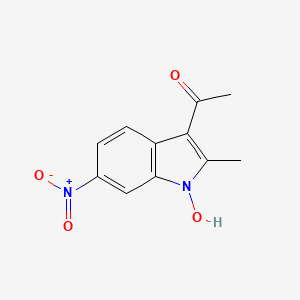
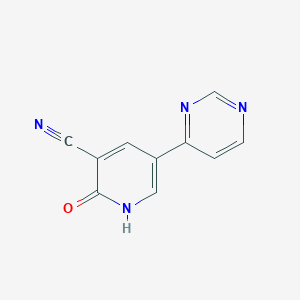
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)

